7-(2H-1,3-benzodioxol-5-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
Description
This compound (CAS 879303-83-0, molecular formula C₁₆H₁₁N₃O₆, molecular weight 341.28 g/mol) is a pyrido[2,3-d]pyrimidine derivative featuring a 1,3-benzodioxol substituent at position 7, a methyl group at position 1, and a carboxylic acid moiety at position 5 . The carboxylic acid group introduces polarity, balancing solubility for bioavailability.
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6/c1-19-13-12(14(20)18-16(19)23)8(15(21)22)5-9(17-13)7-2-3-10-11(4-7)25-6-24-10/h2-5H,6H2,1H3,(H,21,22)(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQIUHAEBPSHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)O)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2H-1,3-benzodioxol-5-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are often carried out under reflux conditions with appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Purification methods such as column chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-(2H-1,3-benzodioxol-5-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor properties. The mechanism often involves the inhibition of specific enzymes or pathways essential for cancer cell proliferation. For instance:
- Case Study : A study demonstrated that similar compounds could inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has shown promising results against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit protein synthesis.
- Data Table :
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Case Study : In vitro studies showed that the compound reduced levels of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides .
Mechanistic Insights
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors involved in pain and inflammation.
Mechanism of Action
The mechanism of action of 7-(2H-1,3-benzodioxol-5-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators . The compound can also induce apoptosis in cancer cells by disrupting cellular pathways and promoting cell cycle arrest .
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of structurally related pyrido-pyrimidine and heterocyclic derivatives is outlined below:
Key Observations :
- Acid-Base Properties : The carboxylic acid in the target compound provides strong acidity (pKa ~2–3), enabling ionic interactions with basic residues in biological targets. In contrast, piperazine-containing analogs (e.g., ) exhibit basicity (pKa ~8–10), favoring different binding modes.
Physicochemical and Pharmacokinetic Properties
Hypothetical properties based on structural features:
Rationale :
- Metabolic Stability : The benzodioxol group in the target compound may undergo slower oxidative metabolism compared to aliphatic chains in and , which are prone to CYP450-mediated oxidation. Piperazine derivatives () exhibit high stability due to rigid aromatic systems.
- Solubility: The carboxylic acid in the target compound improves solubility relative to non-acidic analogs (e.g., ), but the benzodioxol group counteracts this by increasing hydrophobicity.
Biological Activity
The compound 7-(2H-1,3-benzodioxol-5-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrido[2,3-d]pyrimidine core structure with a methylenedioxybenzene substituent. The presence of the dioxo and carboxylic acid functional groups enhances its reactivity and potential biological interactions.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often inhibit key signaling pathways involved in cell proliferation and survival. They may act as inhibitors of kinases such as MEK1/2 and c-Src, which are crucial in various cancers.
- Case Studies :
Antimicrobial Activity
Some derivatives have shown promising antimicrobial activity against various pathogens. This includes:
- Inhibition of Bacterial Growth : Compounds with the benzodioxole moiety have been associated with antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies have reported significant inhibition zones in bacterial cultures treated with these compounds .
Neuroprotective Effects
Emerging evidence suggests neuroprotective properties associated with this compound:
- Mechanism : The compound may exert protective effects against oxidative stress-induced neuronal damage.
- Studies : Animal models have shown reduced neuroinflammation and improved cognitive function following treatment with related compounds .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 7-(2H-1,3-benzodioxol-5-yl)-1-methyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-5-carboxylic acid?
- Methodology : Multi-step synthesis involving condensation of substituted pyrimidine precursors with benzodioxole derivatives. For example, General Procedure F1 (amide formation) can be adapted using 2,4-diamino-5-(hydroxymethyl)pyrimidine intermediates under acidic conditions . Palladium-catalyzed reductive cyclization with formic acid derivatives as CO surrogates may also optimize yield in heterocyclic ring formation .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodology :
- NMR Spectroscopy : Use and NMR (e.g., DMSO-) to identify aromatic protons (δ 7.5–8.7 ppm), methyl groups (δ 2.5–3.0 ppm), and carboxylic acid protons (δ 12.4–13.9 ppm) .
- Mass Spectrometry : ESI-MS or LCMS to confirm molecular ion peaks (e.g., m/z 311.1 observed in similar pyrido-pyrimidine analogs) .
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
Q. What safety protocols are critical when handling this compound?
- Hazards : Acute toxicity (oral, skin), eye irritation, and respiratory sensitization .
- Mitigation : Use fume hoods, wear nitrile gloves, safety goggles, and lab coats. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention . Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal diffraction data. For pyrido-pyrimidine analogs, triclinic or monoclinic crystal systems are common, with hydrogen-bonding networks stabilizing the structure .
- Data Interpretation : Validate bond lengths (e.g., C=O bonds ~1.21 Å) and dihedral angles using Coot or Olex2 .
Q. What strategies address stability challenges under varying pH and temperature conditions?
- Methodology :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >200°C for similar compounds) .
- pH Stability : Use HPLC to monitor degradation products in buffered solutions (pH 1–13). Carboxylic acid groups may hydrolyze under strongly alkaline conditions .
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Methodology : Employ density functional theory (DFT) to calculate electrostatic potential maps and HOMO-LUMO gaps. Compare with bioactivity data (e.g., binding affinity to kinase targets) to correlate electronic properties with inhibitory activity .
Q. What advanced analytical methods resolve contradictions in spectroscopic data?
- Case Example : Discrepancies in NMR signals due to tautomerism. Use variable-temperature NMR or deuterium exchange experiments to identify dynamic equilibria . Cross-validate with -labeling or 2D-COSY for ambiguous proton assignments .
Q. How can researchers optimize catalytic systems for large-scale synthesis?
- Methodology : Screen palladium catalysts (e.g., Pd(OAc)) with ligands (Xantphos, BINAP) in reductive cyclization. Optimize solvent (DMF vs. toluene), temperature (80–120°C), and CO surrogate (formic acid vs. Mo(CO)) to enhance turnover number (TON) .
Methodological Notes
- Contradiction Management : When conflicting data arise (e.g., crystallographic vs. NMR-derived geometries), prioritize high-resolution techniques (X-ray/neutron diffraction) and corroborate with computational models .
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture sensitivity) to ensure reproducibility across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
